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molecular formula C7H6INO3 B1333487 3-Iodo-4-nitroanisole CAS No. 214279-40-0

3-Iodo-4-nitroanisole

Cat. No. B1333487
M. Wt: 279.03 g/mol
InChI Key: NLTAHTYBZZSCIT-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 2-Iodo-4-methoxy-1-nitrobenzene (140 mg, 0.5 mmol) and N-Phenyl-formamide (73 mg, 0.6 mmol) as starting materials to yield the title compound as viscous oil (62 mg, 56%). 1H NMR (DMSO) δ 2.58 (s, 3 H), 2.64 (s, 3 H), 7.37 (d, J=8.1 Hz, 1 H), 7.44 (dd, J=8.1, 7.3 Hz, 1 H), 7.48-7.52 (m, 1 H), 7.54 (d, J=8.8 Hz, 2 H), 7.61 (d, J=8.8 Hz, 2 H), 7.86 (d, J=7.3 Hz, 1 H).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-])=O.[C:13]1([NH:19][CH:20]=O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[N:10]=[CH:20][N:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
IC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
73 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N(C=N2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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